molecular formula C13H19Cl3N2 B7899091 (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

(2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Cat. No.: B7899091
M. Wt: 309.7 g/mol
InChI Key: QHCINYOGIHMRNW-UHFFFAOYSA-N
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Description

(2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a synthetic secondary amine compound with a molecular formula of C₁₃H₁₇Cl₂N₂·HCl (molecular weight: 317.66 g/mol) . Its structure features a benzyl group substituted with chlorine atoms at the 2- and 5-positions, linked to a piperidin-4-ylmethyl-amine backbone. The hydrochloride salt form enhances its solubility in polar solvents, a common trait among pharmacologically active amines.

Properties

IUPAC Name

N-[(2,5-dichlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-12-1-2-13(15)11(7-12)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16-17H,3-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCINYOGIHMRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling introduces the 2,5-dichlorobenzyl moiety to prefunctionalized piperidine intermediates. For example, 4-chloro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine undergoes Suzuki coupling with 2,5-dichlorophenylboronic acid in the presence of Pd(PPh3_3)4_4 and sodium carbonate in acetonitrile. Microwave irradiation at 150°C for 10 minutes accelerates the reaction, achieving 85% conversion. Post-reaction purification via silica gel chromatography (80% hexanes/20% ethyl acetate) isolates the coupled product, which is then treated with HCl gas in diethyl ether to form the hydrochloride salt.

This method’s efficiency depends on boronic acid reactivity and catalyst selection. Substituting Pd(PPh3_3)4_4 with silica-bound DPP-palladium reduces metal contamination, critical for pharmaceutical applications. However, electron-withdrawing chlorine substituents on the arylboronic acid slightly depress yields compared to non-halogenated analogues.

Buchwald–Hartwig Amination

Alternative routes employ Buchwald–Hartwig amination to couple 2,5-dichlorobenzyl halides with piperidin-4-ylmethylamine. Using Pd2_2(dba)3_3 and DavePhos as ligands, the reaction proceeds in degassed xylene at 100°C for 18 hours. This method avoids prefunctionalization of the piperidine nitrogen, simplifying the synthesis. The free base is extracted with chloroform, dried over Na2_2SO4_4, and converted to the hydrochloride salt via HCl/EtOAc. Yields range from 60–65%, with 1^1H NMR confirming regioselective amination at the benzyl position.

Intermediate Synthesis and Functionalization

Piperidine Scaffold Preparation

The piperidine core is often derived from N-Boc-4-piperidone. Reductive amination with ammonium acetate and NaBH(OAc)3_3 in dichloroethane yields tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. Alternatively, 4-piperidinemethanol is oxidized to the aldehyde, followed by reductive amination with benzylamines. These intermediates are critical for downstream coupling reactions.

Halogenated Benzyl Group Introduction

2,5-Dichlorobenzyl bromide, synthesized by bromination of 2,5-dichlorotoluene using N-bromosuccinimide (NBS) and AIBN, serves as a key electrophile. Reacting this with piperidin-4-ylmethylamine in the presence of K2_2CO3_3 in DMF at 50°C affords the secondary amine, which is precipitated as the hydrochloride salt upon addition of HCl. This one-pot method achieves 75% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the benzyl bromide.

Salt Formation and Purification

Hydrochloride salt formation is typically performed by bubbling HCl gas through a solution of the free base in diethyl ether or ethyl acetate. Crystallization from ethanol/water mixtures (1:1 v/v) yields white crystalline solids with melting points of 198–202°C. Purity is assessed via HPLC (≥99%, C18 column, 0.1% TFA in water/acetonitrile gradient). Alternative methods include treatment with concentrated HCl followed by rotary evaporation and drying under vacuum.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)AdvantagesLimitations
Reductive AminationNaBH3_3CN, ZnCl2_268–72>95High selectivity, scalableBoc deprotection requires HCl gas
Suzuki CouplingPd(PPh3_3)4_4, ArB(OH)2_280–8598Mild conditions, versatilePalladium contamination concerns
Buchwald–HartwigPd2_2(dba)3_3, DavePhos60–6597No prefunctionalization neededHigh-temperature, degassing required
Nucleophilic SubstitutionK2_2CO3_3, DMF70–7596One-pot synthesisMoisture-sensitive intermediates

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the benzyl ring enable electrophilic aromatic substitution (EAS) and nucleophilic displacement under specific conditions. For example:

Reaction Type Conditions Outcome
Aromatic Amination CuI catalyst, DMF, 110°CReplacement of Cl with NH₂ groups
Hydrolysis NaOH (aq.), reflux Formation of hydroxylated derivatives

In studies of structurally similar dichlorobenzyl-piperidine compounds, nucleophilic substitution at the 2- and 5-positions occurs selectively depending on steric and electronic factors. For instance, the 5-chloro position is more reactive toward strong nucleophiles like amines due to reduced steric hindrance .

Reduction and Oxidation

The amine and benzyl groups participate in redox reactions:

Reduction

  • Catalytic Hydrogenation : Pd/C in methanol under H₂ gas reduces the benzyl group to a methylene bridge while preserving the piperidine ring .

  • Boron Hydrides : NaBH₄ selectively reduces imine intermediates formed during derivatization .

Oxidation

  • KMnO₄ in Acidic Conditions : Oxidizes the piperidine ring to a pyridine derivative, yielding a quinoline analog .

  • Ozone-Mediated Cleavage : Breaks the benzyl C–Cl bond, forming carbonyl intermediates .

Aromatic Electrophilic Substitution

The dichlorobenzyl moiety undergoes EAS, though reactivity is attenuated compared to unsubstituted benzyl systems:

Reagent Position Product
HNO₃/H₂SO₄Para to ClNitro-substituted derivative
SO₃/H₂SO₄Ortho to ClSulfonated compound

Steric effects from the piperidine-methyl group direct electrophiles to the less hindered para position relative to chlorine .

Amine Functionalization

The primary amine participates in:

  • Acylation : Acetic anhydride forms acetamide derivatives (yield: 78–85%) .

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imines, which are stabilized by the aromatic system.

Stability and Degradation

  • Thermal Degradation : Decomposes above 200°C, releasing HCl and forming piperidine-ring-opened products .

  • Photolysis : UV light induces C–Cl bond cleavage, generating radical intermediates.

Comparative Reactivity with Analogues

Data from structurally related compounds reveal trends:

Compound Reactivity Toward EAS Amine pKa
(2,5-Dichloro-benzyl)-piperidineModerate8.9
4-Chlorobenzyl-piperidineHigh9.2
N-Methyl-piperidineLow10.1

The electron-withdrawing chlorine atoms lower the amine’s basicity compared to unsubstituted analogues, enhancing its nucleophilicity in polar aprotic solvents .

Metabolic Reactions (In Vivo)

In preclinical studies, the compound undergoes hepatic metabolism via:

  • N-Demethylation : Cytochrome P450 enzymes remove the methyl group from the piperidine nitrogen .

  • Glucuronidation : The primary amine conjugates with glucuronic acid, enhancing excretion .

Scientific Research Applications

Chemistry

In the field of chemistry, (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound has been employed in biological studies to investigate enzyme inhibition and receptor binding assays. Its ability to interact with specific molecular targets makes it a candidate for studying mechanisms of action in various biological systems.

Medicine

Research into the therapeutic effects of this compound has revealed potential applications in treating neurological disorders and other diseases. Preliminary studies suggest that it may modulate neurotransmitter levels and exhibit antidepressant-like effects.

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites.
    Study ReferenceBiological ActivityIC Value
    Enzyme inhibitionSignificant inhibition observed288 nM
  • Neurotransmitter Receptors : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antidepressant Activity

Compounds structurally related to this compound have demonstrated antidepressant properties. Research indicates that these compounds modulate serotonin and norepinephrine levels, suggesting potential pathways for treating depression.

Antimicrobial Activity

Studies on piperidine derivatives have shown significant antimicrobial activity against various bacterial strains. This suggests that this compound could be explored for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of chlorinated benzyl-piperidine/piperazine derivatives , which are structurally analogous but differ in substitution patterns and biological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Core Structure Molecular Formula Key Properties/Notes Source
(2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine HCl 2,5-Cl on benzyl Piperidine C₁₃H₁₇Cl₂N₂·HCl Discontinued; high polarity due to HCl
(2,6-Dichloro-benzyl)-piperidin-3-yl-amine HCl 2,6-Cl on benzyl Piperidine C₁₂H₁₅Cl₂N₂·HCl Meta-substitution alters steric effects
(3,4-Dichloro-benzyl)-piperidin-4-yl-amine HCl 3,4-Cl on benzyl Piperidine C₁₂H₁₅Cl₂N₂·HCl Ortho-substitution may reduce solubility
1-(2,5-Dichloro-benzyl)-piperazine HCl 2,5-Cl on benzyl Piperazine C₁₁H₁₃Cl₂N₃·HCl Piperazine core increases basicity
(2-Nitro-phenyl)-piperidin-4-ylmethyl-amine HCl 2-NO₂ on benzyl Piperidine C₁₂H₁₆N₃O₂·HCl Nitro group enhances electron withdrawal

Key Differences and Implications

Substituent Position Effects: 2,5-Dichloro vs. 2,6-Dichloro Benzyl: The 2,5-dichloro substitution in the target compound may confer distinct electronic and steric properties compared to 2,6-isomers. 3,4-Dichloro Benzyl: This substitution pattern (e.g., in (3,4-Dichloro-benzyl)-piperidin-4-yl-amine HCl) introduces adjacent chlorine atoms, which could increase lipophilicity but reduce aqueous solubility .

Core Structure Variations :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., 1-(2,5-Dichloro-benzyl)-piperazine HCl) have an additional nitrogen atom, enhancing hydrogen-bonding capacity and basicity, which may improve interaction with acidic biological targets .

Functional Group Modifications: Nitro Substitution: Compounds like (2-Nitro-phenyl)-piperidin-4-ylmethyl-amine HCl replace chlorine with a nitro group, significantly altering electronic properties.

Physicochemical and Regulatory Considerations

  • Solubility : The hydrochloride salt form of the target compound improves water solubility compared to freebase analogs, a trait shared with other amine hydrochlorides (e.g., amitriptyline HCl) .

Research and Application Gaps

  • Biological Activity: No direct pharmacological data are available for the target compound.
  • Analytical Methods : RP-HPLC methods validated for similar hydrochlorides (e.g., gabapentin and amitriptyline HCl) could be adapted for quantifying the target compound, though method development would require optimization due to structural complexity .

Biological Activity

Overview

(2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a piperidine derivative characterized by its unique dichlorobenzyl group. This compound has garnered attention in the scientific community due to its potential biological activities, making it a candidate for various therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₁₂H₁₇Cl₃N₂
  • Molar Mass : 295.63578 g/mol
  • CAS Number : 1261235-67-9

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 2,5-Dichlorobenzyl Chloride with Piperidine : This reaction is facilitated by a base (e.g., sodium hydroxide) to promote nucleophilic substitution.
  • Formation of Hydrochloride Salt : The intermediate product is treated with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding and catalysis. Furthermore, it can modulate receptor activity acting as an agonist or antagonist, influencing cellular signaling pathways.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits significant inhibition against various enzymes:

  • Acetylcholinesterase (AChE) : Inhibition studies have shown that derivatives of piperidine compounds can effectively inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, certain derivatives demonstrated over 10% inhibition at concentrations of 100 μM .

Receptor Binding Assays

The compound's interaction with various receptors has been studied extensively:

  • GSK-3β Inhibition : The compound was evaluated for its potential as a GSK-3β inhibitor, which is relevant in cancer therapy. Modifications in the piperidine ring showed varying degrees of inhibition, suggesting that structural changes can significantly impact biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Acetylcholinesterase Inhibition :
    • A series of substituted benzyl-piperidine derivatives were synthesized and tested for AChE inhibition.
    • Four compounds exhibited moderate inhibitory activity, emphasizing the potential of piperidine derivatives in neuropharmacology .
  • GSK-3β Inhibition Study :
    • The structure-activity relationship (SAR) analysis revealed that certain substitutions on the piperidine ring could enhance GSK-3β inhibition.
    • Compounds with optimized substituents showed improved binding affinity and inhibitory potency .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/ReceptorObserved EffectReference
AChE InhibitionAcetylcholinesteraseModerate inhibition (>10% at 100 μM)
GSK-3β InhibitionGlycogen synthase kinase 3 betaVarying degrees of inhibition based on substituents
Receptor ModulationVarious receptorsAgonistic/antagonistic effects influencing signaling pathways

Q & A

Q. What are the optimal synthetic routes for (2,5-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride, and how can purity be ensured?

Q. How should researchers characterize this compound structurally and assess its stability?

Methodological Answer:

  • Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns on the benzyl and piperidine moieties. Compare chemical shifts to related compounds (e.g., 4-(4-Bromobenzoyl)piperidine hydrochloride, δ 2.8–3.5 ppm for piperidine protons) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z calculated from C₁₃H₁₇Cl₂N₂·HCl).
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or HPLC. Hydrochloride salts generally show improved stability in anhydrous conditions .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize with sodium bicarbonate, collect in sealed containers, and dispose as hazardous waste .
  • First Aid: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., receptor binding vs. cellular assays) be resolved?

Methodological Answer:

  • Assay Optimization: Standardize conditions (pH 6.5 buffer, 37°C incubation) to minimize variability .
  • Control Experiments: Include positive controls (e.g., known receptor antagonists) and validate cell viability via MTT assays.
  • Data Normalization: Express activity as % inhibition relative to baseline, accounting for solvent effects (e.g., DMSO <0.1% v/v) .

Example Conflict Resolution: If a study reports high receptor affinity but low cellular efficacy, evaluate membrane permeability via PAMPA assay or use fluorescent analogs to track cellular uptake .

Q. What computational strategies predict the compound’s interaction with CNS targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with serotonin receptor (5-HT₃) crystal structures (PDB: 4PIR). Optimize ligand poses using the compound’s SMILES string (e.g., Cl-substituted benzyl groups) .
  • Dynamic Simulations: Run 100 ns MD simulations (GROMACS) to assess binding stability. Compare free energy (ΔG) with reference ligands .
  • ADMET Prediction: Use SwissADME to estimate blood-brain barrier penetration (logP ~2.5–3.5 optimal) .

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